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The combination of paracetamol and codeine stands as a cornerstone in the management of

moderate pain, its efficacy rooted in a synergistic interaction that surpasses the analgesic

effects of either compound alone. This guide provides an in-depth comparison of the analgesic

performance of this combination, supported by experimental data from both preclinical and

clinical studies. Detailed methodologies for key experiments are presented to facilitate

reproducibility and further investigation. Furthermore, signaling pathways and experimental

workflows are visualized to offer a clear understanding of the underlying mechanisms and

research processes.

Enhanced Analgesic Efficacy: A Quantitative
Comparison
Clinical evidence robustly supports the enhanced analgesic efficacy of the paracetamol-

codeine combination. A systematic review of single-dose studies in postoperative pain revealed

that the addition of codeine to paracetamol provides a statistically significant, albeit small, 5%

increase in analgesia as measured by the sum of pain intensity difference.[1][2] This enhanced

effect is further quantified by the Number Needed to Treat (NNT), a measure of the impact of a

medicine or therapy. For the combination of 800-1000 mg of paracetamol with 60 mg of

codeine, the NNT for achieving at least 50% pain relief over four to six hours is 2.2, a

significant improvement from paracetamol alone.[3]
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The following tables summarize key quantitative data from clinical trials, offering a clear

comparison of the analgesic efficacy of the paracetamol-codeine combination against

paracetamol alone and placebo.

Treatment Group
NNT for at least 50% Pain
Relief (4-6 hours)

Percentage of Patients
Achieving at least 50%
Pain Relief

Paracetamol (800-1000 mg) +

Codeine (60 mg)
2.2 ~50%

Paracetamol (600-650 mg) +

Codeine (60 mg)
3.9 ~40%

Paracetamol (300 mg) +

Codeine (30 mg)
6.9 -

Placebo - <20%

Table 1: Number Needed to Treat (NNT) for Paracetamol-Codeine Combinations in

Postoperative Pain.[3]

Comparison Outcome Result

Paracetamol-Codeine vs.

Paracetamol Alone

Increase in analgesia (Sum

Pain Intensity Difference)
5%

Paracetamol-Codeine vs.

Paracetamol Alone

Additional patients achieving at

least 50% pain relief
10-15%

Paracetamol-Codeine vs.

Paracetamol Alone

Increase in time to rescue

medication
~1 hour

Table 2: Comparative Efficacy of Paracetamol-Codeine Combination versus Paracetamol

Alone.[1][2][3]

Preclinical Evidence of Synergy: Isobolographic
Analysis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/236127761_Systemic_synergism_between_codeine_and_morphine_in_three_pain_models_in_mice
https://pubmed.ncbi.nlm.nih.gov/25017386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10387862/
https://www.researchgate.net/publication/236127761_Systemic_synergism_between_codeine_and_morphine_in_three_pain_models_in_mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical studies in animal models provide a foundational understanding of the synergistic

interaction between paracetamol and codeine. Isobolographic analysis is a rigorous method

used to determine the nature of the interaction between two drugs. A study by Janovský and

Kršiak demonstrated a supra-additive (synergistic) interaction between orally administered

paracetamol and codeine in the acetic acid-induced writhing test in mice.[4][5] The interaction

index (γ), a measure of the nature of the drug interaction, was found to be 0.33 for the

paracetamol-codeine combination, where a value less than 1 indicates synergy.[4][5]

Drug Combination Interaction Index (γ) Nature of Interaction

Paracetamol + Codeine 0.33 Supra-additive (Synergistic)

Ibuprofen + Codeine 0.43 Supra-additive (Synergistic)

Celecoxib + Codeine 0.62 Additive

Etoricoxib + Codeine 2.7 Sub-additive

Table 3: Isobolographic Analysis of Codeine in Combination with Various Analgesics in the

Acetic Acid-Induced Writhing Test in Mice.[4][5]

Experimental Protocols
To ensure the reproducibility and further exploration of the synergistic effects of paracetamol

and codeine, this section provides detailed methodologies for key preclinical experiments.

Isobolographic Analysis of Paracetamol and Codeine in
the Acetic Acid-Induced Writhing Test (Adapted from
Janovský & Kršiak, 2011)[4][5]
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic)

between paracetamol and codeine using the acetic acid-induced writhing test in mice.

Animals: Male ICR mice weighing 20-25 g.

Procedure:
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Drug Preparation: Prepare stock solutions of paracetamol and codeine phosphate in distilled

water. Subsequent dilutions are made to achieve the desired doses.

Dose-Response Curves:

Administer various doses of paracetamol (e.g., 50, 100, 200, 400 mg/kg) orally (p.o.) to

different groups of mice.

Administer various doses of codeine (e.g., 5, 10, 20, 40 mg/kg, p.o.) to different groups of

mice.

A control group receives the vehicle (distilled water).

Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution

intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.

Observation: Immediately after the acetic acid injection, place each mouse in an individual

observation cage and count the number of writhes (abdominal constrictions and stretching of

the hind limbs) for a period of 20 minutes.

Data Analysis:

Calculate the percentage of inhibition of writhing for each dose compared to the control

group.

Determine the ED50 (the dose that produces 50% of the maximum possible effect) for

each drug individually by linear regression analysis of the dose-response curves.

Isobolographic Analysis:

Administer paracetamol and codeine in combination at a fixed-dose ratio based on their

individual ED50 values (e.g., 1:1 ratio of their ED50s).

Determine the experimental ED50 of the combination from its dose-response curve.

Calculate the theoretical additive ED50 using the following formula:

Theoretical Additive ED50 = (ED50 of Paracetamol) / 2 + (ED50 of Codeine) / 2
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Construct an isobologram by plotting the individual ED50 values of paracetamol and

codeine on the x and y axes, respectively. The line connecting these two points is the line

of additivity.

Plot the experimental ED50 of the combination on the isobologram. A point falling

significantly below the line of additivity indicates synergy.

Calculate the interaction index (γ):

γ = (Experimental ED50 of the combination) / (Theoretical Additive ED50)

γ < 1 indicates synergy, γ = 1 indicates additivity, and γ > 1 indicates antagonism.

Hot Plate Test
Objective: To assess the central analgesic activity of the drug combination by measuring the

latency to a thermal stimulus.

Apparatus: A hot plate apparatus with a surface temperature maintained at 55 ± 0.5°C.

Procedure:

Acclimatization: Acclimatize the animals (mice or rats) to the testing room for at least 30

minutes before the experiment.

Baseline Latency: Place each animal on the hot plate and record the time it takes to elicit a

nociceptive response (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30

seconds) is set to prevent tissue damage.

Drug Administration: Administer paracetamol, codeine, their combination, or vehicle to

different groups of animals.

Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes)

after drug administration, place the animals back on the hot plate and measure the reaction

latency.

Data Analysis: Compare the post-treatment latencies to the baseline latencies and between

treatment groups. A significant increase in latency indicates an analgesic effect.
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Tail-Flick Test
Objective: To evaluate the spinal analgesic activity of the drug combination by measuring the

latency to a thermal stimulus applied to the tail.

Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the animal's tail.

Procedure:

Acclimatization: Gently restrain the animal (rat or mouse) and allow it to acclimatize to the

restraining device.

Baseline Latency: Apply the radiant heat to a specific portion of the tail and measure the time

it takes for the animal to flick its tail away from the heat source. A cut-off time is employed to

prevent tissue damage.

Drug Administration: Administer the test substances to different groups of animals.

Post-treatment Latency: Measure the tail-flick latency at various time points after drug

administration.

Data Analysis: Analyze the data by comparing the post-treatment latencies with the baseline

values and between groups. An increased latency suggests an analgesic effect.

Visualizing the Synergistic Interaction
The following diagrams, created using the DOT language, illustrate the proposed signaling

pathways and an experimental workflow to provide a clearer understanding of the synergistic

action of paracetamol and codeine.
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Caption: Proposed synergistic analgesic pathways of paracetamol and codeine.
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Caption: Experimental workflow for isobolographic analysis of drug synergy.
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Conclusion
The combination of paracetamol and codeine provides a clear example of synergistic

analgesia, offering enhanced pain relief compared to the individual components. This guide has

presented a comprehensive overview of the quantitative data supporting this synergy, detailed

experimental protocols for its investigation, and visual representations of the underlying

mechanisms and workflows. This information serves as a valuable resource for researchers

and professionals in the field of drug development, facilitating a deeper understanding and

encouraging further exploration of multimodal analgesic strategies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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